2-Chloro-5-(chloromethyl)thiophene

Catalog No.
S795841
CAS No.
23784-96-5
M.F
C5H4Cl2S
M. Wt
167.06 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(chloromethyl)thiophene

CAS Number

23784-96-5

Product Name

2-Chloro-5-(chloromethyl)thiophene

IUPAC Name

2-chloro-5-(chloromethyl)thiophene

Molecular Formula

C5H4Cl2S

Molecular Weight

167.06 g/mol

InChI

InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2

InChI Key

MQTKXCOGYOYAMW-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)CCl

Canonical SMILES

C1=C(SC(=C1)Cl)CCl

Synthesis Precursor

2-Chloro-5-(chloromethyl)thiophene finds use as a building block in organic synthesis. The presence of both a chlorine atom and a chloromethyl group makes it a versatile intermediate for the preparation of more complex molecules. A study published in the European Journal of Medicinal Chemistry describes its application in the synthesis of novel biphenyl-based imidazole derivatives with potential anticonvulsant activity [].

Molecular Structure Analysis

The key feature of 2-chloro-5-(chloromethyl)thiophene is the five-membered heterocyclic ring containing a sulfur atom (thiophene). Chlorine atoms are attached at the second and fifth positions of the ring, and a chloromethyl group (CH2Cl) is attached at the fifth position. This structure suggests potential for aromatic character due to the presence of the thiophene ring and the possibility of electrophilic substitution reactions due to the electron-withdrawing chlorine atoms [].


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing chlorine atoms might activate the ring for nucleophilic substitution, particularly at the less hindered position (position 4).
C5H3Cl2S + Nu⁻ → C5H3ClSNu + Cl⁻(Nu = nucleophile)
  • Hydrolysis: The chloromethyl group might be susceptible to hydrolysis in aqueous environments, releasing formaldehyde and hydrochloric acid.
C5H4Cl2S(CH2Cl) + H2O → C5H4Cl2SH + CH2O + HCl

Note

These are hypothetical reactions, and experimental verification would be necessary to confirm their feasibility.


Physical And Chemical Properties Analysis

  • Physical State: Likely a liquid at room temperature, based on the presence of the chloromethyl group.
  • Boiling Point: Around 83-85 °C at 8 mmHg, based on supplier information [].
  • Solubility: Potentially soluble in organic solvents like dichloromethane or chloroform due to the hydrophobic nature of the molecule.
  • Stability: Likely sensitive to moisture and light due to the presence of the chloromethyl group.
  • Skin and Eye Irritation: Chlorine atoms can be irritating to the skin and eyes.
  • Respiratory Irritation: Inhalation might irritate the respiratory tract.
  • Suspected Carcinogen: Chloromethyl groups are classified as potential carcinogens [].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-5-chloromethylthiophene

Dates

Modify: 2023-08-15

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